Fenthiaprop Exhibits Superior Target-Site Inhibition Potency Relative to Diclofop in Maize Chloroplast Assays
In a direct comparative study of nine herbicidal phenoxy-phenoxypropionic acid derivatives, fenthiaprop demonstrated significantly greater inhibitory activity on fatty acid biosynthesis in isolated maize chloroplasts compared to diclofop, a key industry standard of the era [1].
| Evidence Dimension | Inhibition of fatty acid biosynthesis |
|---|---|
| Target Compound Data | Fenthiaprop (free acid) possessed greater inhibitory activity than diclofop |
| Comparator Or Baseline | Diclofop (free acid) |
| Quantified Difference | Greater inhibitory activity (qualitative ranking, as determined by [14C]-acetate incorporation) |
| Conditions | Isolated maize (Zea mays) chloroplasts; [14C]-acetate incorporation into free fatty acids |
Why This Matters
This demonstrates that at the biochemical target site, fenthiaprop exhibits inherently higher intrinsic potency than the widely used comparator diclofop, which is a critical differentiator for efficacy screening in grass weed control programs.
- [1] Hoppe, H. H., & Zacher, H. (1986). Inhibition of fatty acid biosynthesis in isolated bean and maize chloroplasts by herbicidal phenoxy-phenoxypropionic acid derivatives and structurally related compounds. Pesticide Biochemistry and Physiology, 24(3), 298-305. View Source
